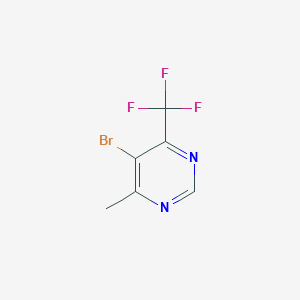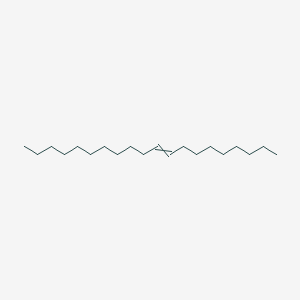
2-Cyclohexen-1-one, 3-(1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(1-naphthyl)- is an organic compound that belongs to the class of enones It is characterized by a cyclohexenone ring substituted with a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a naphthyl derivative under specific conditions. For instance, the use of a strong base such as sodium hydride or potassium tert-butoxide can facilitate the nucleophilic addition of the naphthyl group to the cyclohexenone ring. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(1-naphthyl)- may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl-substituted ketones or carboxylic acids.
Reduction: Formation of naphthyl-substituted alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups onto the naphthyl ring.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-(1-naphthyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-(1-naphthyl)- involves its interaction with specific molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The naphthyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one, 3-(1-naphthyl)- can be compared with other similar compounds such as:
Cyclohexenone: Lacks the naphthyl substitution, making it less complex and potentially less active in certain applications.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a naphthyl group, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-one, 3-phenyl-: Substituted with a phenyl group, which may have different steric and electronic effects compared to the naphthyl group.
The uniqueness of 2-Cyclohexen-1-one, 3-(1-naphthyl)- lies in its combination of the cyclohexenone and naphthyl moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42160-94-1 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-naphthalen-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H14O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-11H,3,7-8H2 |
Clé InChI |
SCWXBLKCYRMBOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)




